N-(3-BROMO-4-METHOXYBENZYL)(2,4-DIMETHOXYPHENYL)METHANAMINE
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Overview
Description
N-(3-BROMO-4-METHOXYBENZYL)(2,4-DIMETHOXYPHENYL)METHANAMINE is an organic compound with the molecular formula C20H22BrNO3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-BROMO-4-METHOXYBENZYL)(2,4-DIMETHOXYPHENYL)METHANAMINE typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient and scalable processes. The choice of reagents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-BROMO-4-METHOXYBENZYL)(2,4-DIMETHOXYPHENYL)METHANAMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-(3-BROMO-4-METHOXYBENZYL)(2,4-DIMETHOXYPHENYL)METHANAMINE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of N-(3-BROMO-4-METHOXYBENZYL)(2,4-DIMETHOXYPHENYL)METHANAMINE involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the bromine and methoxy groups, play a crucial role in its binding affinity and reactivity with target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-4’,4’'-dimethoxytriphenylamine: Shares similar structural features and functional groups.
2,4-Dimethoxybenzylamine: Contains the dimethoxyphenyl moiety and exhibits similar reactivity.
Uniqueness
N-(3-BROMO-4-METHOXYBENZYL)(2,4-DIMETHOXYPHENYL)METHANAMINE is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and potential applications. Its combination of bromine, methoxy, and amine groups makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-(3-bromo-4-methoxyphenyl)-N-[(2,4-dimethoxyphenyl)methyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO3/c1-20-14-6-5-13(17(9-14)22-3)11-19-10-12-4-7-16(21-2)15(18)8-12/h4-9,19H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDIGYAAODRAOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCC2=CC(=C(C=C2)OC)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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